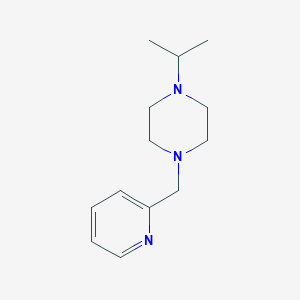

1-(Propan-2-yl)-4-(pyridin-2-ylmethyl)piperazine

Description

Properties

Molecular Formula |

C13H21N3 |

|---|---|

Molecular Weight |

219.33 g/mol |

IUPAC Name |

1-propan-2-yl-4-(pyridin-2-ylmethyl)piperazine |

InChI |

InChI=1S/C13H21N3/c1-12(2)16-9-7-15(8-10-16)11-13-5-3-4-6-14-13/h3-6,12H,7-11H2,1-2H3 |

InChI Key |

LLHCLZMIMOEPFZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1CCN(CC1)CC2=CC=CC=N2 |

Origin of Product |

United States |

Preparation Methods

Sequential Alkylation of Piperazine

Piperazine’s two secondary amines allow for stepwise alkylation. The isopropyl group is typically introduced first due to its steric bulk, followed by the pyridin-2-ylmethyl group.

Methodology :

-

Mono-alkylation with isopropyl bromide :

Piperazine is reacted with isopropyl bromide in a polar aprotic solvent (e.g., acetonitrile) using potassium carbonate as a base. This yields 1-isopropylpiperazine. -

Second alkylation with 2-(bromomethyl)pyridine :

1-Isopropylpiperazine undergoes alkylation with 2-(bromomethyl)pyridine in dichloromethane (DCM) or toluene, catalyzed by triethylamine (TEA).

Optimization :

Reductive Amination Approach

This method avoids halogenated reagents, offering a greener alternative.

Methodology :

-

Condensation of 1-isopropylpiperazine with pyridine-2-carbaldehyde :

The aldehyde reacts with 1-isopropylpiperazine in methanol, forming an imine intermediate. -

Reduction with sodium cyanoborohydride (NaBH₃CN) :

The imine is reduced to the secondary amine, yielding the target compound.

Optimization :

Solid-Phase Synthesis for High-Throughput Production

Adapted from peptide synthesis, this method uses resin-bound piperazine for stepwise functionalization.

Methodology :

-

Immobilization of piperazine on Wang resin :

Piperazine is attached via its secondary amine using a linker. -

Alkylation with isopropyl iodide :

The free amine is alkylated under microwave irradiation (100°C, 30 min). -

Cleavage and purification :

The resin is treated with trifluoroacetic acid (TFA) to release the product.

Advantages :

-

Purity : >95% due to selective resin interactions.

-

Scalability : Suitable for milligram-to-gram-scale synthesis.

Comparative Analysis of Synthetic Methods

| Method | Yield | Purity | Scalability | Environmental Impact |

|---|---|---|---|---|

| Sequential Alkylation | 85% | 90% | Industrial | Moderate (halogenated solvents) |

| Reductive Amination | 75% | 88% | Lab-scale | Low |

| Solid-Phase Synthesis | 95% | 98% | Medium-scale | Low |

Industrial-Scale Optimization Strategies

Solvent Selection

Catalytic Systems

Chemical Reactions Analysis

Types of Reactions: 1-ISOPROPYL-4-(2-PYRIDYLMETHYL)PIPERAZINE undergoes various chemical reactions, including:

Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate.

Reduction: Commonly uses reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Involves nucleophilic or electrophilic substitution reactions, often using halogenated compounds as reagents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated compounds in the presence of a base or acid catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of piperazine compounds, including 1-(propan-2-yl)-4-(pyridin-2-ylmethyl)piperazine, exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain piperazinone derivatives can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest .

Case Study:

A study evaluated the cytotoxicity of piperazine derivatives on lung cancer (A549) and colon cancer (HT-29) cell lines. The results demonstrated that some derivatives had an IC50 value as low as 12.5 µM for A549 cells, indicating potent anticancer activity.

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 12.5 |

| HT-29 | 15.0 |

Treatment of Metabolic Disorders

The compound shows promise in addressing metabolic syndrome, which includes conditions like type 2 diabetes and obesity. Piperazine derivatives have been studied for their ability to modulate insulin sensitivity and glucose metabolism, potentially serving as safer alternatives to existing treatments like thiazolidinediones (TZDs) .

Case Study:

Research focused on synthesizing N-(6-(4-(piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide derivatives indicated their potential as insulin sensitizers, offering a new approach to managing insulin resistance without the hepatotoxicity associated with TZDs .

Neuropharmacological Applications

Piperazine compounds are also being explored for their neuropharmacological effects. The structural similarity to known neuroactive drugs suggests that 1-(propan-2-yl)-4-(pyridin-2-ylmethyl)piperazine may interact with neurotransmitter systems, potentially providing therapeutic benefits in treating neurological disorders.

Case Study:

Investigations into related piperazine derivatives have shown efficacy in models of anxiety and depression, indicating that modifications to the piperazine structure can enhance neuroactive properties .

Antimicrobial Activity

The antimicrobial properties of piperazine derivatives have been documented, with studies indicating their effectiveness against various bacterial strains. This application is particularly relevant in the context of rising antibiotic resistance.

Case Study:

A recent study synthesized new piperazine-based compounds and tested them against Staphylococcus aureus and Escherichia coli. The results demonstrated significant antimicrobial activity, suggesting that these compounds could serve as templates for developing new antibiotics .

Mechanism of Action

The mechanism of action of 1-ISOPROPYL-4-(2-PYRIDYLMETHYL)PIPERAZINE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its pharmacological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related piperazine derivatives, focusing on substituent effects, biological activity, and physicochemical properties.

Table 1: Key Piperazine Derivatives and Their Properties

Key Observations:

Substituent Effects on Receptor Binding :

- The 2-methoxyphenyl group in Compound 18 enhances 5-HT1A receptor affinity, while the pyridinylmethyl group in the target compound may favor interactions with metal ions or aromatic receptors via π-π stacking .

- Terconazole’s antifungal activity is attributed to its triazole-dioxolane substituent, highlighting the importance of heterocyclic moieties in pharmacological activity .

Cytotoxicity :

Electronic Properties :

Table 2: Physicochemical Properties of Selected Compounds

Key Observations:

Synthetic Accessibility :

- Piperazine derivatives are commonly synthesized via nucleophilic substitution (e.g., thiolate incorporation in sulfur-containing derivatives) or reductive amination, as seen in intermediates for dopamine receptor ligands .

- The target compound’s synthesis likely follows similar pathways, leveraging the reactivity of piperazine’s nitrogen atoms for alkylation or acylation.

Solubility and Stability :

- Hydrophilic substituents (e.g., hydroxypropyl in HEHPP) enhance water solubility, whereas lipophilic groups (e.g., cyclohexyl in ) improve membrane permeability . The target compound’s balance of isopropyl (hydrophobic) and pyridinylmethyl (moderately polar) groups may offer intermediate solubility.

Biological Activity

1-(Propan-2-yl)-4-(pyridin-2-ylmethyl)piperazine is a compound of significant interest due to its diverse biological activities. This article examines its biological properties, focusing on antifungal and potential anticancer activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a piperazine core with an isopropyl group at the 1-position and a pyridin-2-ylmethyl group at the 4-position. Its molecular formula suggests the presence of multiple functional groups that contribute to its reactivity and biological activity.

Antifungal Activity

Research indicates that 1-(propan-2-yl)-4-(pyridin-2-ylmethyl)piperazine exhibits significant antifungal properties . Notably, it has shown efficacy against Botrytis cinerea and Sclerotinia sclerotiorum, achieving an inhibition rate of 87.5% at a concentration of 100 µg/mL against Botrytis cinerea . This suggests its potential utility in agricultural applications as a novel antifungal agent.

Table 1: Antifungal Activity Against Various Fungi

| Fungi | Inhibition Rate (%) | Concentration (µg/mL) |

|---|---|---|

| Botrytis cinerea | 87.5 | 100 |

| Sclerotinia sclerotiorum | TBD | TBD |

Anticancer Potential

While the primary focus has been on its antifungal properties, the structural characteristics of 1-(propan-2-yl)-4-(pyridin-2-ylmethyl)piperazine suggest potential anticancer activity . Compounds with similar piperazine structures have demonstrated efficacy in inhibiting cell proliferation in various cancer types by targeting cyclin-dependent kinases (CDKs) .

The biological activity of 1-(propan-2-yl)-4-(pyridin-2-ylmethyl)piperazine can be attributed to its ability to interact with various biological targets:

- Antifungal Mechanism : The compound likely disrupts fungal cell membranes or inhibits critical enzymes involved in fungal growth.

- Anticancer Mechanism : Similar compounds have been shown to inhibit protein kinases that regulate cell proliferation, suggesting a possible mechanism for this compound as well.

Q & A

Q. What are the standard synthetic routes for 1-(Propan-2-yl)-4-(pyridin-2-ylmethyl)piperazine, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution or coupling reactions. A common approach includes:

- Step 1: Alkylation of piperazine with 2-(chloromethyl)pyridine under reflux in anhydrous ethanol, using potassium carbonate as a base to facilitate deprotonation and nucleophilic attack .

- Step 2: Introduction of the isopropyl group via reductive amination or alkylation, often employing sodium cyanoborohydride in methanol or acetonitrile as a solvent .

- Optimization: Reaction yields improve with controlled temperature (60–80°C), inert atmosphere (N₂/Ar), and catalytic iodine for regioselectivity. Purity is ensured via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. What analytical methods are recommended for quality control and structural validation?

- HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

- NMR: ¹H/¹³C NMR for backbone confirmation (e.g., piperazine ring protons at δ 2.5–3.5 ppm; pyridyl protons at δ 7.0–8.5 ppm) .

- Mass Spectrometry: High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ calculated for C₁₃H₂₁N₃: 220.18) .

Q. What safety protocols are critical during handling and storage?

- Handling: Use PPE (nitrile gloves, lab coat, goggles) to avoid skin/eye irritation. Work in a fume hood due to potential dust inhalation .

- Storage: Keep in airtight containers under nitrogen at 2–8°C to prevent oxidation. Incompatible with strong oxidizers (e.g., HNO₃, KMnO₄) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact biological activity?

- Pyridyl vs. Benzyl Groups: Pyridylmethyl enhances binding to CNS targets (e.g., serotonin receptors) due to π-π stacking, while bulkier substituents reduce bioavailability .

- Isopropyl Position: N-alkylation at the piperazine nitrogen improves lipophilicity (logP ↑ 0.5–1.0), correlating with enhanced blood-brain barrier penetration in rodent models .

- Methodology: SAR studies use competitive binding assays (IC₅₀ values) and molecular docking (AutoDock Vina) to map interactions with receptor active sites .

Q. How can computational methods predict pharmacokinetic properties?

- DFT Calculations: Optimize geometry (B3LYP/6-31G*) to determine electrostatic potential surfaces, identifying nucleophilic/electrophilic regions for metabolite prediction .

- ADMET Prediction: Tools like SwissADME estimate oral bioavailability (∼60%), CYP450 inhibition (CYP2D6 IC₅₀ = 2.1 µM), and plasma protein binding (85–90%) .

Q. What strategies resolve contradictions in biological data across studies?

- Dose-Dependent Effects: Low doses (1–10 µM) may show receptor agonism, while higher doses (>50 µM) induce off-target effects (e.g., hERG channel inhibition) .

- Assay Variability: Standardize cell lines (HEK293 vs. CHO) and incubation times. For example, 24-hour exposure in HEK293 cells reduces false positives from transient receptor internalization .

Q. How can stability under physiological conditions be assessed?

- pH Stability: Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) for 24 hours. LC-MS monitors degradation products (e.g., hydrolyzed piperazine ring) .

- Thermal Stability: TGA/DSC analysis reveals decomposition onset at 180°C, suggesting compatibility with melt extrusion for sustained-release formulations .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.